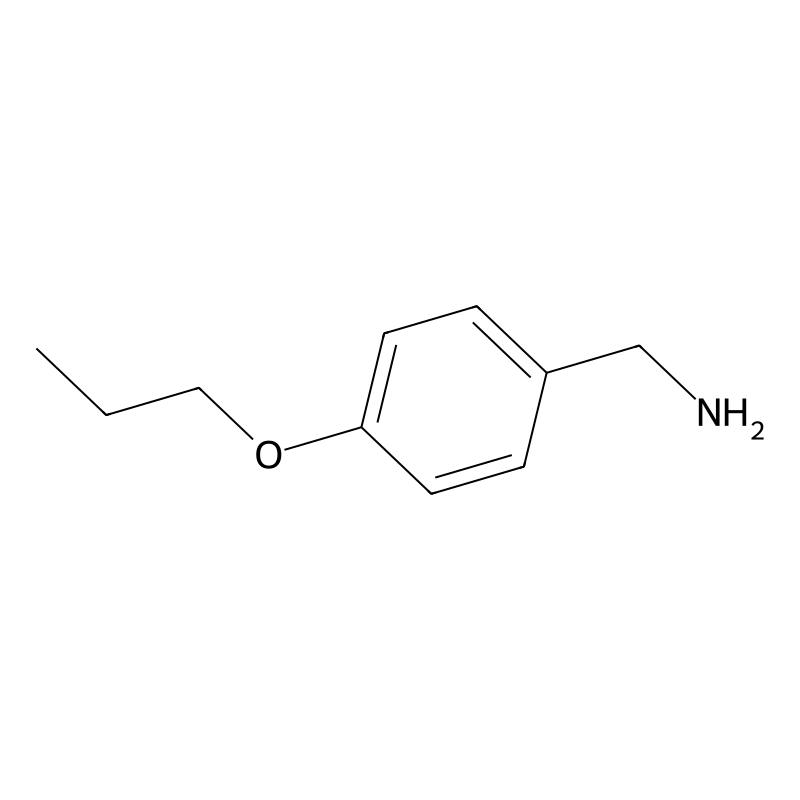

(4-Propoxybenzyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Propoxybenzyl)amine is an organic compound characterized by the presence of a propoxy group attached to a benzylamine structure. Its chemical formula is C10H15NO, and it features a propoxy group (-O-CH2-CH2-CH3) bonded to the para position of a benzylamine moiety. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The presence of the propoxy group enhances its solubility and reactivity, making (4-Propoxybenzyl)amine an interesting subject for various chemical and biological studies.

There is no current scientific research available on the mechanism of action of (4-Propoxybenzyl)amine in biological systems.

Medicinal Chemistry:

- Drug Design: Benzyl amines can serve as building blocks for various drug molecules. Their versatile structure allows for modifications to target different receptors and biological pathways. Studies have shown the potential of benzyl amines in developing drugs for treating neurodegenerative diseases, cancer, and infectious diseases [, ]. However, specific research on (4-Propoxybenzyl)amine in this context is scarce.

Material Science:

- Polymer Synthesis: Benzyl amines can be incorporated into polymers, influencing their properties. For instance, they can act as crosslinking agents, affecting the polymer's mechanical strength and thermal stability []. Research in this area is ongoing, and the potential applications of (4-Propoxybenzyl)amine in polymer synthesis remain unexplored.

Organic Synthesis:

- Synthetic Intermediates: Benzyl amines often serve as intermediates in the synthesis of more complex organic molecules. Their reactivity allows for various transformations, making them valuable tools for organic chemists []. While (4-Propoxybenzyl)amine itself might not be widely used in this context, the broader role of benzyl amines in organic synthesis is well established.

- Alkylation: This involves the reaction with alkyl halides to form higher amines or quaternary ammonium salts through nucleophilic substitution mechanisms.

- Acylation: Reaction with acid chlorides or anhydrides can yield amides, which are important in synthesizing pharmaceuticals and other compounds.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination or nitration, at the ortho and para positions relative to the amine group due to its electron-donating properties

Research indicates that (4-Propoxybenzyl)amine may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their potential as analgesics and anti-inflammatory agents. The biological activity is often attributed to the ability of the amine group to interact with biological receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

The synthesis of (4-Propoxybenzyl)amine can be achieved through several methods:

- Direct Alkylation: Starting from benzylamine, a propoxy group can be introduced via alkylation using 1-bromopropane in the presence of a base like sodium hydride.

- Reduction of Benzyl Nitrile: Another method involves reducing 4-propoxybenzyl nitrile using lithium aluminum hydride to yield (4-Propoxybenzyl)amine.

- Substitution Reactions: Using propoxyphenol as a precursor, nucleophilic substitution can be performed to introduce the amine functionality .

(4-Propoxybenzyl)amine has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders due to its structural similarity to known pharmacologically active compounds.

- Chemical Research: Its unique structure makes it suitable for studying reaction mechanisms involving amines and their derivatives.

- Material Science: The compound could be explored for use in developing new materials with specific properties due to its functional groups.

Interaction studies involving (4-Propoxybenzyl)amine typically focus on its binding affinity and activity at various biological targets. Such studies may include:

- Receptor Binding Assays: Evaluating how well (4-Propoxybenzyl)amine interacts with specific receptors in vitro.

- In Vivo Studies: Assessing its pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

- Molecular Docking Studies: Computational modeling may help predict how this compound interacts with target proteins at the molecular level .

(4-Propoxybenzyl)amine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylamine | C6H5CH2NH2 | Simple structure; used widely in synthesis |

| 4-Methoxybenzylamine | C10H13NO | Contains a methoxy group; studied for analgesic properties |

| 4-Chlorobenzylamine | C7H8ClN | Halogenated derivative; explored for antimicrobial activity |

| 4-Ethoxybenzylamine | C11H15NO | Ethoxy group enhances lipophilicity; potential CNS activity |

The uniqueness of (4-Propoxybenzyl)amine lies in its specific propoxy substitution, which may impart distinct solubility and reactivity properties compared to these similar compounds.